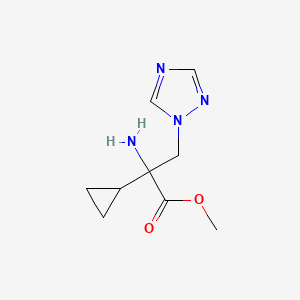![molecular formula C16H24BNO3 B15317360 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol](/img/structure/B15317360.png)
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol is a chemical compound that features a pyrrolidin-3-ol moiety attached to a phenyl ring, which is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol typically involves the following steps:
Formation of the Boronate Ester: The tetramethyl-1,3,2-dioxaborolan-2-yl group is introduced via a borylation reaction. This can be achieved by reacting an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.
Coupling Reaction: The boronate ester is then coupled with a pyrrolidin-3-ol derivative using a Suzuki-Miyaura cross-coupling reaction. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be necessary to ensure high yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pyrrolidin-3-ol moiety can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the boronate ester or the pyrrolidin-3-ol moiety.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of reduced boronate ester or alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be utilized in the synthesis of novel materials with unique properties.
Catalysis: The boronate ester moiety can act as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
作用机制
The mechanism of action of 1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol depends on its application:
In Organic Synthesis: The boronate ester moiety can participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
In Medicinal Chemistry: The compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.
相似化合物的比较
Similar Compounds
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the pyrrolidin-3-ol moiety.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains an aniline group instead of the pyrrolidin-3-ol moiety.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene: Features a thiophene ring instead of a phenyl ring.
属性
分子式 |
C16H24BNO3 |
|---|---|
分子量 |
289.2 g/mol |
IUPAC 名称 |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C16H24BNO3/c1-15(2)16(3,4)21-17(20-15)12-6-5-7-13(10-12)18-9-8-14(19)11-18/h5-7,10,14,19H,8-9,11H2,1-4H3 |
InChI 键 |
ZARBZBFYYCBCQZ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCC(C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


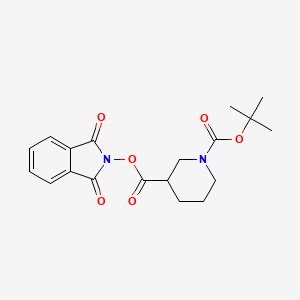
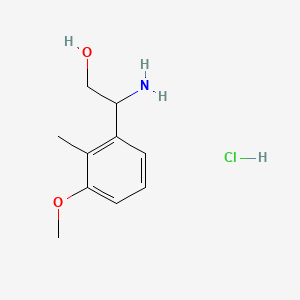
![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride](/img/structure/B15317287.png)
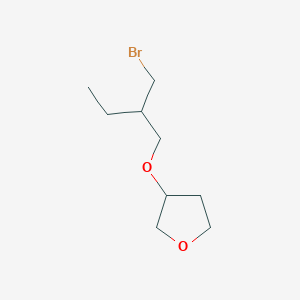
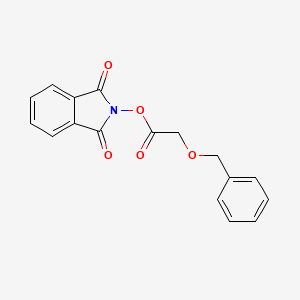
![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)

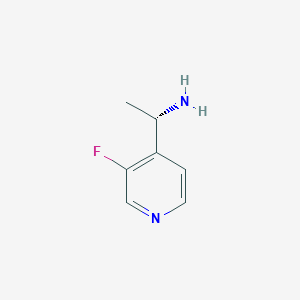
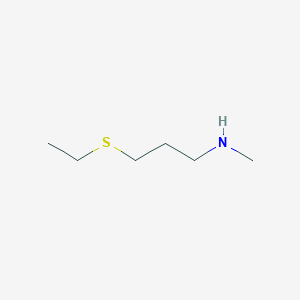
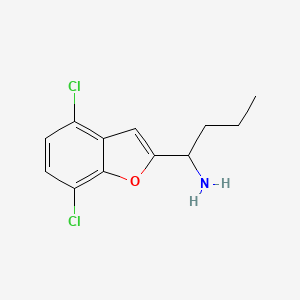
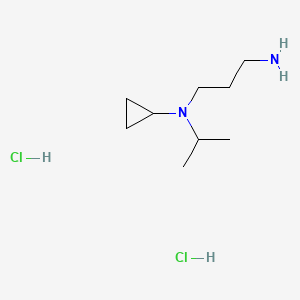
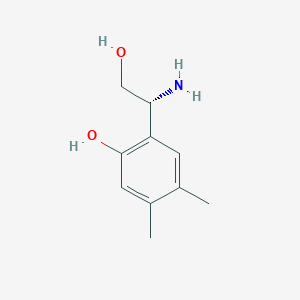
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4,5-dihydro-1,3-thiazole,trifluoroaceticacid](/img/structure/B15317346.png)
